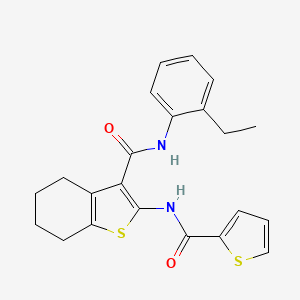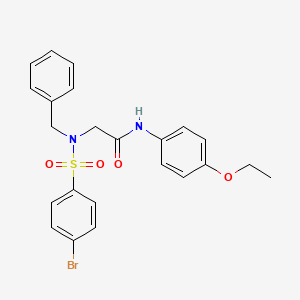![molecular formula C15H16N6OS B6005758 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6005758.png)
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a benzothiazole and tetrazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a tetrazole ring further enhances the compound’s potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Incorporation of Tetrazole Ring: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
(2E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide: Exhibits significant biological activity.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-13(18-14-17-11-6-2-3-7-12(11)23-14)15(8-4-1-5-9-15)21-10-16-19-20-21/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUKVFIZPVKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=NC3=CC=CC=C3S2)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(thiolan-3-yl)acetamide](/img/structure/B6005693.png)
![2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid](/img/structure/B6005696.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine](/img/structure/B6005724.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)
![(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol](/img/structure/B6005752.png)
![N-[3-(BENZYLAMINO)QUINOXALIN-2-YL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)
